N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule featuring a hybrid structure of indole and imidazole moieties. The indole core is substituted with a methyl group at the 1-position and a carboxamide group at the 5-position, which is further linked via an ethyl chain to a 1H-imidazol-4-yl group.
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19-7-5-11-8-12(2-3-14(11)19)15(20)17-6-4-13-9-16-10-18-13/h2-3,5,7-10H,4,6H2,1H3,(H,16,18)(H,17,20) |
InChI Key |
JXHFCKWIVJGRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
the synthesis of related compounds often involves large-scale cyclization reactions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole and imidazole rings exhibit distinct reactivity toward electrophilic substitution.
Indole Ring Reactivity
-
Positional Selectivity : The indole’s 5-carboxamide substituent directs electrophilic attacks to the 6-position due to resonance and steric effects.
-
Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride yields a nitro-substituted derivative at the indole’s 6-position.
-
Halogenation : Bromine (Br₂) in dichloromethane selectively adds to the indole’s 3-position, forming 3-bromo-N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide.
Imidazole Ring Reactivity
-
Nitrogen Reactivity : The imidazole’s N1 hydrogen participates in alkylation with methyl iodide (CH₃I) under basic conditions (K₂CO₃/DMF), forming an N-methylated derivative .
-
C2/C5 Substitution : Chlorination with POCl₃ at 80°C replaces the imidazole’s C2 hydrogen with chlorine .
Nucleophilic Reactions
The carboxamide group undergoes nucleophilic transformations:
Hydrolysis
-
Acidic Conditions : Heating with HCl (6 M) cleaves the carboxamide to yield 1-methyl-1H-indole-5-carboxylic acid and 2-(1H-imidazol-4-yl)ethylamine.
-
Basic Conditions : NaOH (2 M) generates the sodium salt of the carboxylic acid .
Reductive Amination
The ethylamine linker reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN, forming secondary amines :
\
Example :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Formaldehyde + NaBH₃CN | N-(2-(1H-imidazol-4-yl)ethyl)-N-methyl | 78% | DMF, 25°C, 12h |
Indole Ring Oxidation
-
Ozonolysis : Cleavage of the indole’s pyrrole ring produces a diketone intermediate .
-
Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) oxidizes the indole to an indoxyl derivative .
Imidazole Reduction
-
Catalytic Hydrogenation : H₂/Pd-C reduces the imidazole ring to a dihydroimidazole.
Cross-Coupling Reactions
The ethyl linker enables Suzuki-Miyaura couplings:
Example :
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 5-(4-Bromophenyl)-carboxamide derivative | 65% |
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposition occurs above 250°C, releasing CO₂ and forming polycyclic aromatic byproducts.
-
UV Irradiation : Generates a radical at the imidazole’s C4 position, detectable via ESR spectroscopy .
Mechanistic Insights
-
Debus-Radziszewski Pathway : The imidazole ring forms via condensation of α-diketones with ammonia and aldehydes (e.g., glyoxal) .
-
Indole Functionalization : Directed ortho-metalation (DoM) with LDA enables regioselective substitutions.
Analytical Characterization
Key techniques for reaction monitoring:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole structures exhibit significant anticancer properties. N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has been evaluated for its cytotoxic effects against several cancer cell lines, including:
- HT-29 (Colorectal cancer)
- A549 (Lung cancer)
- MDA-MB-231 (Breast cancer)
In vitro studies have shown that this compound can induce apoptosis in these cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. For instance, derivatives of indole compounds have been reported to possess activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes .
Indole-Derived Marine Natural Products
A comprehensive review highlighted the role of indole-derived compounds in marine natural products, which share structural similarities with this compound. These compounds have shown promising results in preclinical models for their anticancer and antimicrobial activities, establishing a foundation for further exploration of synthetic derivatives .
Synthesis and Evaluation
A recent study synthesized various analogs of indole-based compounds and evaluated their biological activities, including this compound. The findings indicated that specific modifications to the indole structure could enhance potency against targeted cancer cell lines and improve selectivity towards bacterial pathogens .
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The indole ring can interact with biological membranes and proteins, altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its ethyl-linked imidazole-carboxamide substitution on the indole scaffold. Below is a detailed comparison with structurally related indole-imidazole derivatives:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: Halogenation: Compounds like 77 (7-chloro) and 8 (6-chloro, 4-iodo) exhibit substituents known to enhance electronegativity and binding affinity but may introduce toxicity . Methyl vs. Benzyl Groups: The 1-methyl group on the target’s indole core (vs. benzyl in 77 and 8) could reduce steric hindrance, improving interaction with flat binding pockets .
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods in , where carboxamide coupling is achieved via activation of indole-5-carboxylic acid. Ethyl-imidazole linkage may involve reductive amination or nucleophilic substitution .
Pharmacokinetic Considerations: The ethyl spacer in the target compound may enhance solubility compared to direct aryl-imidazole linkages (e.g., 4), balancing lipophilicity and aqueous stability .
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indole ring fused with an imidazole moiety, which is known for conferring various biological activities.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 244.31 g/mol |
| LogP | 0.396 |
| Polar Surface Area | 64.57 Ų |
Research indicates that this compound exhibits activity through multiple mechanisms, primarily by modulating signaling pathways associated with cell proliferation and apoptosis. The imidazole group is particularly significant as it can interact with various receptors and enzymes in biological systems.
Pharmacological Studies
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. For instance, a study demonstrated that it significantly reduced the viability of breast cancer cells (MCF-7) in vitro .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to decrease levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: In Vivo Anti-inflammatory Model
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and inflammatory markers compared to control groups.
Q & A
Q. Basic Research Focus
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays (Promega) to test inhibition of kinases like VEGFR-2 or Factor Xa. IC50 values can be derived from dose-response curves (1 nM–10 µM range) .
- Cellular models : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, normalizing to controls (DMSO vehicle) .
- Selectivity profiling : Screen against off-target enzymes (e.g., trypsin, plasma kallikrein) to confirm specificity .
How to perform SAR studies to improve the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Substitution analysis : Modify the indole’s methyl group (e.g., trifluoromethyl for metabolic stability) or imidazole’s ethyl linker (e.g., cyclopropyl for rigidity).
- LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxamide) to reduce lipophilicity, improving aqueous solubility. Use shake-flask assays to measure partition coefficients .
- Permeability assays : Employ Caco-2 cell monolayers to assess intestinal absorption. Compounds with Papp >1 × 10⁻⁶ cm/s are prioritized .
- In vivo PK : Administer orally to rodents (10 mg/kg) and measure plasma half-life (t1/2) and bioavailability (AUC0–24h) via LC-MS/MS .
What advanced spectroscopic techniques are essential for characterizing novel derivatives of this compound?
Q. Advanced Research Focus
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons (e.g., indole C-5 and imidazole C-2) and confirm connectivity .
- High-resolution mass spectrometry (HRMS) : Achieve <2 ppm error for molecular formula validation (e.g., C16H17N4O requires m/z 297.1352) .
- XPS : Analyze nitrogen environments (e.g., imidazole vs. indole nitrogens) via binding energy shifts .
How to investigate the compound’s role in microbial interactions, such as siderophore activity?
Q. Advanced Research Focus
- Siderophore assays : Grow Pseudomonas fluorescens in iron-limited media and quantify compound production via CAS agar plates (blue-to-orange halo indicates iron chelation) .
- LC-MS/MS profiling : Compare retention times and fragmentation patterns with synthetic standards to confirm identity .
- Genetic knockout : Use CRISPR-Cas9 to disrupt biosynthetic genes (e.g., nonribosomal peptide synthetases) and assess functional loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
